1-[1-(7-Fluoroquinazolin-4-yl)piperidin-4-yl]-3-(2-methoxyethyl)imidazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[1-(7-Fluoroquinazolin-4-yl)piperidin-4-yl]-3-(2-methoxyethyl)imidazolidine-2,4-dione is a complex organic compound that features a quinazoline ring, a piperidine ring, and an imidazolidine-2,4-dione moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(7-Fluoroquinazolin-4-yl)piperidin-4-yl]-3-(2-methoxyethyl)imidazolidine-2,4-dione typically involves multi-step organic reactionsCommon reagents used in these reactions include various halogen derivatives, reducing agents like sodium borohydride, and solvents such as dimethylformamide (DMF) .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
1-[1-(7-Fluoroquinazolin-4-yl)piperidin-4-yl]-3-(2-methoxyethyl)imidazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the quinazoline or piperidine rings using reagents like alkyl halides or aryl halides.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dimethylformamide (DMF), dichloromethane (DCM).
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction may produce reduced piperidine derivatives.
Scientific Research Applications
1-[1-(7-Fluoroquinazolin-4-yl)piperidin-4-yl]-3-(2-methoxyethyl)imidazolidine-2,4-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[1-(7-Fluoroquinazolin-4-yl)piperidin-4-yl]-3-(2-methoxyethyl)imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The quinazoline ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The piperidine ring may enhance the compound’s binding affinity and selectivity, while the imidazolidine-2,4-dione moiety can contribute to its overall stability and bioavailability .
Comparison with Similar Compounds
Similar Compounds
Piperidine Derivatives: Compounds like piperine and evodiamine share the piperidine ring and exhibit similar biological activities.
Quinazoline Derivatives: Compounds such as gefitinib and erlotinib contain the quinazoline ring and are used as anticancer agents.
Imidazolidine-2,4-dione Derivatives: Compounds like phenytoin and ethosuximide contain the imidazolidine-2,4-dione moiety and are used as anticonvulsants.
Uniqueness
1-[1-(7-Fluoroquinazolin-4-yl)piperidin-4-yl]-3-(2-methoxyethyl)imidazolidine-2,4-dione is unique due to its combination of three distinct pharmacophores: the quinazoline ring, the piperidine ring, and the imidazolidine-2,4-dione moiety. This combination enhances its potential as a multifunctional bioactive compound with diverse applications in medicinal chemistry and drug development.
Properties
Molecular Formula |
C19H22FN5O3 |
---|---|
Molecular Weight |
387.4 g/mol |
IUPAC Name |
1-[1-(7-fluoroquinazolin-4-yl)piperidin-4-yl]-3-(2-methoxyethyl)imidazolidine-2,4-dione |
InChI |
InChI=1S/C19H22FN5O3/c1-28-9-8-24-17(26)11-25(19(24)27)14-4-6-23(7-5-14)18-15-3-2-13(20)10-16(15)21-12-22-18/h2-3,10,12,14H,4-9,11H2,1H3 |
InChI Key |
SFTHTMUFBMINQE-UHFFFAOYSA-N |
Canonical SMILES |
COCCN1C(=O)CN(C1=O)C2CCN(CC2)C3=NC=NC4=C3C=CC(=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.